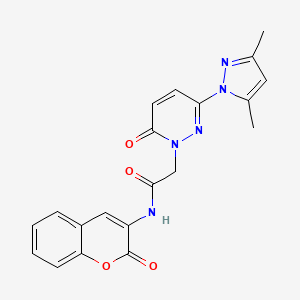
3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid to produce a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . Another synthesis route includes the creation of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents . These methods highlight the versatility in synthesizing benzenesulfonamide derivatives by introducing different functional groups to achieve desired biological properties.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their anticancer activity. The papers indicate that certain moieties, such as the naphthyl and thien-2-ylcarbonyl groups, contribute significantly to the compounds' anticancer properties. The presence of these groups in the molecular structure can enhance the activity against various cancer cell lines, suggesting that the structure-activity relationship is an important aspect of the design of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are tailored to introduce specific functional groups that can potentially increase anticancer activity. For instance, the introduction of the arylmethylthio group and the triazine moiety has been shown to be effective in increasing the cytotoxicity of these compounds against cancer cell lines . The metabolic stability of these compounds is also influenced by the chemical structure, as certain moieties can increase resistance to metabolic degradation .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide are not directly discussed, the papers suggest that the benzenesulfonamide derivatives exhibit good metabolic stability and cytotoxicity against various cancer cell lines . The introduction of specific substituents can affect these properties, leading to compounds with potential as anticancer agents. The cytotoxic activities of these compounds are evaluated using IC50 values, which measure the concentration required to inhibit cell growth by 50% .
科学的研究の応用
Synthesis and Biological Activity
Research has focused on synthesizing novel benzenesulfonamide derivatives due to their significant anti-HIV, antifungal, and anticancer properties. For example, a series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and showed promising in vitro anti-HIV and antifungal activities (Zareef et al., 2007). This suggests the potential of benzenesulfonamide derivatives in developing new therapeutic agents against infectious diseases.
Anticancer Applications
Benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. A study on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives revealed cytotoxic activity against human cancer cell lines HCT-116, HeLa, and MCF-7, with some compounds showing IC50 values below 100 μM. Apoptosis-inducing activity and moderate metabolic stability were also reported, highlighting the anticancer potential of such compounds (Żołnowska et al., 2016).
Herbicidal Activity
Chlorsulfuron, a compound with a benzenesulfonamide moiety, was studied for its selectivity as a postemergence herbicide for cereals. The selectivity was attributed to the ability of crop plants to metabolize the herbicide into an inactive product, demonstrating the agricultural applications of such chemicals (Sweetser et al., 1982).
特性
IUPAC Name |
3-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-14-2-1-3-15(7-14)21(19,20)18-9-11-6-13(10-17-8-11)12-4-5-12/h1-3,6-8,10,12,18H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMQBSXDIILMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

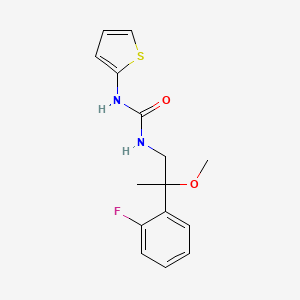
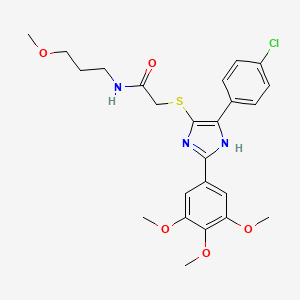
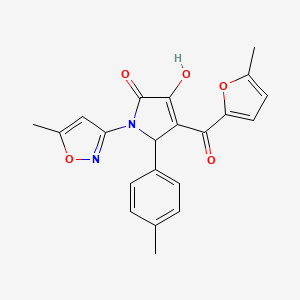
![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)
![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)

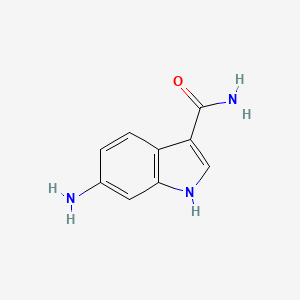
![N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2504355.png)

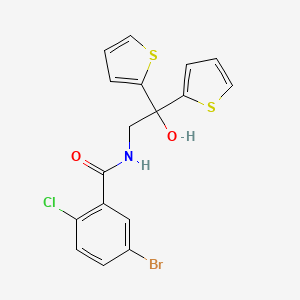
![1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2504358.png)
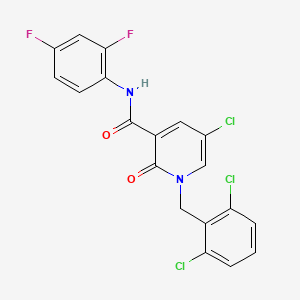
![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)
